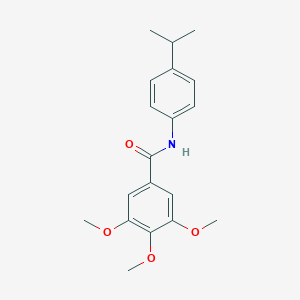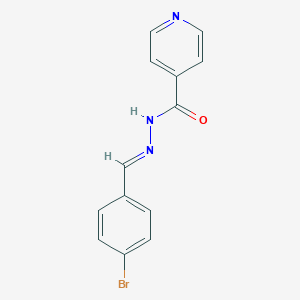
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide, also known as BFN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BFN is a hydrazone derivative that is synthesized through a simple and efficient method.
Scientific Research Applications
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In material science, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been used as a building block for the synthesis of novel polymers. In environmental science, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been studied for its potential use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide inhibits the growth of cancer cells, reduces inflammation, and inhibits bacterial growth. In vivo studies have shown that N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide reduces tumor growth in mice and has anti-inflammatory effects in rats.
Advantages and Limitations for Lab Experiments
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yield, and diverse range of potential applications. However, N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide. One direction is the development of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide-based polymers for use in various applications, including drug delivery and tissue engineering. Another direction is the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide as a potential anti-cancer agent, including its mechanism of action and potential side effects. Additionally, the study of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide as a potential corrosion inhibitor in various industries, including oil and gas, is an area of interest.
Synthesis Methods
N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide can be synthesized through the reaction of furfural and 1,9-diaminononane in the presence of acetic acid. This method is simple and efficient, producing a high yield of N'~1~,N'~9~-bis(2-furylmethylene)nonanedihydrazide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N,N//'-bis[(E)-furan-2-ylmethylideneamino]nonanediamide |
InChI |
InChI=1S/C19H24N4O4/c24-18(22-20-14-16-8-6-12-26-16)10-4-2-1-3-5-11-19(25)23-21-15-17-9-7-13-27-17/h6-9,12-15H,1-5,10-11H2,(H,22,24)(H,23,25)/b20-14+,21-15+ |
InChI Key |
VQICFYBLCBBZEA-OZNQKUEASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CO2 |
SMILES |
C1=COC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)



